molecular formula C23H21N5O3 B2622199 2-Benzyl-6-(2-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 896810-06-3

2-Benzyl-6-(2-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2622199
CAS No.: 896810-06-3
M. Wt: 415.453
InChI Key: JWPXTCUUKOERQC-UHFFFAOYSA-N
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Description

2-Benzyl-6-(2-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purino[7,8-a]imidazole derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and two methyl groups attached to a purino[7,8-a]imidazole core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-Benzyl-6-(2-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purino[7,8-a]imidazole core, followed by the introduction of the benzyl and methoxyphenyl groups through substitution reactions. Common reagents used in these reactions include benzyl bromide, 2-methoxyphenylboronic acid, and various catalysts to facilitate the coupling reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

2-Benzyl-6-(2-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The benzyl and methoxyphenyl groups can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.

Scientific Research Applications

2-Benzyl-6-(2-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-Benzyl-6-(2-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

2-Benzyl-6-(2-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione can be compared with other similar compounds, such as:

    2-Benzyl-6-(2-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione: This compound has a hydroxy group instead of a methoxy group, which may affect its chemical reactivity and biological activity.

    2-Benzyl-6-(2-chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione: The presence of a chloro group can influence the compound’s properties, including its solubility and interaction with biological targets.

    2-Benzyl-6-(2-nitrophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione: The nitro group introduces different electronic and steric effects, potentially altering the compound’s behavior in chemical and biological systems.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.

Properties

CAS No.

896810-06-3

Molecular Formula

C23H21N5O3

Molecular Weight

415.453

IUPAC Name

2-benzyl-6-(2-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H21N5O3/c1-15-13-26-19-20(24-22(26)28(15)17-11-7-8-12-18(17)31-3)25(2)23(30)27(21(19)29)14-16-9-5-4-6-10-16/h4-13H,14H2,1-3H3

InChI Key

JWPXTCUUKOERQC-UHFFFAOYSA-N

SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CC5=CC=CC=C5)C

solubility

not available

Origin of Product

United States

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